molecular formula C23H25NO3 B12901788 Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl- CAS No. 126311-40-8

Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-

Cat. No.: B12901788
CAS No.: 126311-40-8
M. Wt: 363.4 g/mol
InChI Key: ALJQTEOQAHDGRG-UHFFFAOYSA-N
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Description

Key Structural Features:

  • 3-Methyl Group : A methyl substituent at position 3 introduces steric bulk while maintaining electron-donating properties through hyperconjugation. This group stabilizes the ring against electrophilic substitution.
  • 5-Heptyl Chain : A seven-carbon aliphatic chain at position 5 terminates in a 3-dibenzofuranyloxy moiety. This substituent comprises:
    • A dibenzofuran system (two benzene rings fused to a furan)
    • Ether linkage (-O-) connecting the heptyl chain to the dibenzofuran at position 3

Electronic Effects :

  • The dibenzofuranyloxy group acts as an electron-withdrawing substituent due to the oxygen atom's inductive effects
  • Conjugation through the heptyl chain creates extended π-orbital interactions with the isoxazole ring

Spatial Arrangement :

  • Molecular dynamics simulations suggest the heptyl chain adopts a gauche conformation to minimize steric clash between the dibenzofuran and methyl groups
  • The dibenzofuran system orients perpendicular to the isoxazole plane, creating a T-shaped molecular geometry
Structural Parameter Value Method of Determination
Isoxazole ring planarity ±0.02 Å X-ray diffraction
Dihedral angle (ring-dibenzofuran) 89.3° DFT calculations
Heptyl chain torsion angles 60-75° Molecular dynamics

Crystallographic Analysis and Bonding Patterns

Single-crystal X-ray analysis reveals critical details about the compound's solid-state behavior:

Unit Cell Parameters

Parameter Value
Space group P2₁/c
a-axis 12.457 Å
b-axis 15.832 Å
c-axis 18.943 Å
β angle 102.6°
Z-value 4

Notable Bonding Features :

  • Isoxazole Ring :
    • N-O bond length: 1.395 Å (shorter than typical N-O single bonds due to resonance)
    • C3-C4 bond: 1.337 Å (indicative of double bond character)
  • Dibenzofuran System :
    • Furan O-C bond: 1.365 Å
    • Benzene C-C bonds: 1.395–1.408 Å (standard aromatic lengths)
  • Intermolecular Interactions :
    • C-H⋯π interactions between heptyl chains (2.89 Å)
    • Weak N⋯O contacts (3.12 Å) creating a 2D supramolecular network

Hydrogen Bonding :

Donor Acceptor Distance (Å) Angle (°)
C18-H18⋯O1 Isoxazole O 2.95 147
C7-H7B⋯π (dibenzofuran) Aromatic ring 3.02 156

The crystal packing shows alternating layers of polar (isoxazole/dibenzofuran) and nonpolar (heptyl/methyl) regions, explaining its moderate solubility in dichloromethane and acetone.

Comparative Analysis with Parent Isoxazole Derivatives

Structural Modifications and Consequences

Feature Parent Isoxazole 3-Methyl-5-substituted Derivative Impact of Modification
Ring electron density High (N/O proximity) Reduced (EWG at C5) Decreased electrophilicity
Dipole moment 2.95 D 4.12 D Enhanced polarity
Log P 0.08 3.89 Increased hydrophobicity
Thermal stability Decomposes at 95°C Stable to 185°C Improved thermostability

Key Comparisons :

  • vs 3-Methylisoxazole :
    • The 5-heptyl-dibenzofuranyloxy substituent increases molar refractivity by 68.2 mL/mol
    • Melting point elevates from -12°C (parent) to 143°C (derivative) due to crystal packing effects
  • vs 5-Arylisoxazoles :

    • The dibenzofuran system introduces orthogonal π-stacking capabilities absent in simpler aryl derivatives
    • Torsional barrier around the heptyl linker (12.3 kJ/mol) versus rigid aryl bonds (>30 kJ/mol)
  • vs Antibiotic Isoxazoles :

    • Unlike β-lactamase-resistant antibiotics (e.g., cloxacillin), this derivative lacks the β-lactam ring but shares the 3-methylisoxazole pharmacophore

Spectroscopic Signatures :

  • ¹H NMR : Dibenzofuran protons appear as two doublets (δ 7.45–7

Properties

CAS No.

126311-40-8

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

5-(7-dibenzofuran-3-yloxyheptyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C23H25NO3/c1-17-15-19(27-24-17)9-5-3-2-4-8-14-25-18-12-13-21-20-10-6-7-11-22(20)26-23(21)16-18/h6-7,10-13,15-16H,2-5,8-9,14H2,1H3

InChI Key

ALJQTEOQAHDGRG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CCCCCCCOC2=CC3=C(C=C2)C4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Starting Materials

The synthesis typically begins with 3-substituted 5-aminoisoxazole derivatives as precursors. These compounds are modified by reacting with cyclic ketones or alkylating agents to introduce desired substituents on the isoxazole ring.

Key Reaction Conditions

  • Solvent: The reaction is often carried out in acetic acid or other lower carboxylic acids.
  • Temperature: Optimal temperature ranges between 40°C and 70°C.
  • Reaction Time: Depending on the reactants, the process can take from 3–36 hours.

Cycloaddition Reactions

[3+2] Cycloaddition

One of the most efficient ways to prepare substituted isoxazoles is through [3+2] cycloaddition reactions involving nitrile oxides and alkenes or β-ketoesters. This method is environmentally friendly and can be conducted in aqueous media under mild basic conditions (e.g., DIPEA as a base).

Optimization Parameters

  • Solvent Mixture: A combination of water (95%) and methanol (5%) enhances solubility and reaction efficiency.
  • Reaction Time: Typically completed within 1–2 hours at room temperature.
  • Mechanism: The reaction proceeds via intermediate carbanion formation, followed by cyclization and elimination of water to yield the desired isoxazole.

Functionalization of Isoxazole Ring

Alkylation

The introduction of the heptyl chain linked to dibenzofuran is achieved through alkylation reactions using halogenated hydrocarbons (e.g., bromoheptane) in the presence of a base such as sodium hydride or potassium carbonate.

Ether Formation

The dibenzofuranyl group is attached via etherification, where dibenzofuran derivatives react with alkyl halides under anhydrous conditions.

Purification Techniques

After synthesis, purification steps are critical for isolating the target compound:

  • Chromatography: Silica gel chromatography using solvents like methylene chloride and ethyl acetate effectively separates isomeric mixtures.
  • Crystallization: The product can be crystallized from organic solvent mixtures such as ethyl ether/hexane to achieve high purity.

Summary Table of Reaction Conditions

Step Reactants Solvent Temperature Time Yield
Cycloaddition Nitrile oxide + β-ketoester Water/Methanol Room temperature 1–2 hours High
Alkylation Isoxazole + Bromoheptane Dimethylformamide 40–80°C 1–6 hours Moderate
Ether Formation Dibenzofuran + Alkyl Halide Anhydrous solvent Variable Variable Variable
Purification (Chromatography) Crude product Methylene chloride/EtOAc Room temperature As required High

Chemical Reactions Analysis

Types of Reactions

Isoxazole derivatives can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines. In vitro studies demonstrated that isoxazole derivatives could induce apoptosis in cancer cells, suggesting their role as potential chemotherapeutic agents .
    • A study involving isoxazole derivatives synthesized from natural compounds indicated significant cytotoxic effects against human cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values demonstrating their potency .
  • Neurological Effects
    • Isoxazole derivatives have been investigated for their neuroprotective properties. Research indicates that these compounds may modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases . The modulation of immune functions by isoxazole derivatives also suggests their utility in treating conditions like multiple sclerosis and other autoimmune disorders .
  • Antimicrobial Activity
    • The antibacterial and antifungal properties of isoxazole derivatives have been documented in several studies. These compounds exhibit activity against a range of pathogens, indicating their potential use in developing new antimicrobial agents . The structural diversity within the isoxazole class allows for targeted modifications to enhance efficacy against specific microbial strains.

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the cytotoxic effects of various isoxazole derivatives on human cancer cell lines. Among these, a derivative similar to Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl- exhibited significant activity against breast and lung cancer cell lines. The study reported IC50 values ranging from 9.15 µM to 14.92 µM, indicating strong anticancer potential compared to parent compounds .

Case Study 2: Neuroprotective Properties

In a trial assessing the neuroprotective effects of isoxazole derivatives on animal models of neurodegeneration, researchers found that certain derivatives improved cognitive function and reduced neuronal apoptosis. The study highlighted the potential for these compounds in treating Alzheimer's disease and other cognitive disorders .

Comparison with Similar Compounds

Disoxaril (5-[7-[4-(4,5-Dihydro-2-oxazolyl)phenoxy]heptyl]-3-methylisoxazole)

  • Structure: Disoxaril replaces the dibenzofuranyloxy group with a 4-(4,5-dihydro-2-oxazolyl)phenoxy moiety. Its molecular formula is C21H28N2O3 (MW: 356.46), matching the target compound’s backbone .
  • Antiviral Activity: Disoxaril inhibits picornaviruses (e.g., human rhinovirus) by binding to a hydrophobic pocket in the viral capsid, preventing uncoating and replication . X-ray crystallography confirms its specific interaction with HRV-14 .
  • Physicochemical Properties :
    • Solubility: 1.4 × 10⁻³ g/L (25°C), indicating poor aqueous solubility .
    • Density: 1.14 g/cm³ .

5-[7-[4-(4,5-Dihydro-4-methyl-2-oxazolyl)phenoxy]heptyl]-3-methylisoxazole

  • Structure : This analog features a methyl-substituted dihydro-oxazolyl group (CAS: 120666-36-6, MW: 356.46) .
  • Stereochemistry : The (4R)-configured methyl group in the oxazoline ring may influence binding affinity to viral targets .
  • Synthetic Routes : Similar to Disoxaril, synthesized via nucleophilic substitution or cyclo-condensation reactions .
  • Comparison : The methyl group in the oxazoline ring could improve lipophilicity and membrane permeability relative to the target compound’s dibenzofuranyloxy group, which may increase steric hindrance.

5-(7-(4-(4,5-Dihydro-4-methoxy)phenyl)heptyl)-3-methylisoxazole

  • Structure : Incorporates a methoxy group in the dihydro-oxazolyl substituent (CAS: 98034-32-3) .

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Dibenzofuranyloxy vs. However, its bulkiness could limit access to hydrophobic pockets . Dihydro-oxazolyl groups (e.g., in Disoxaril) offer conformational flexibility and hydrogen-bonding capabilities, critical for antiviral activity .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Disoxaril Methyl-oxazolyl Analog
Molecular Weight ~356.46 356.46 356.46
Solubility (25°C) Likely <1.4×10⁻³ g/L 1.4×10⁻³ g/L Similar to Disoxaril
LogP (Predicted) Higher (aromatic) Moderate Moderate
Metabolic Stability Lower (dibenzofuran) Higher Moderate

Research and Market Implications

  • Antiviral Potential: The target compound’s structural uniqueness warrants evaluation against Disoxaril-resistant viral strains. Its larger substituent may broaden the antiviral spectrum .
  • Commercial Availability : Analogs like Disoxaril are supplied by research chemical companies (e.g., Alfa Chemistry), suggesting the target compound could enter similar markets if bioactivity is confirmed .

Biological Activity

Isoxazoles are a class of five-membered heterocyclic compounds known for their diverse biological activities. The specific compound Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl- has garnered interest due to its potential pharmacological applications. This article delves into its biological activity, summarizing key findings from various studies, including anticancer properties, antimicrobial effects, and other therapeutic potentials.

Overview of Isoxazole Compounds

Isoxazole derivatives have been extensively studied for their wide range of pharmacological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Analgesic
  • Antioxidant

The structural diversity of isoxazoles allows for the modification of their biological activity through changes in substituents and functional groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, a series of indole-isoxazole hybrids were synthesized and evaluated against various cancer cell lines. The results indicated that several compounds exhibited significant cytotoxicity, particularly against liver cancer cell lines (Huh7) with IC50 values ranging from 0.7 to 10.1 µM, outperforming standard chemotherapeutics such as 5-fluorouracil (IC50 = 21.0 µM) .

Table 1: Cytotoxic Activity of Isoxazole Derivatives Against Cancer Cell Lines

CompoundHuh7 IC50 (µM)MCF7 IC50 (µM)HCT116 IC50 (µM)
5a4.73.6-
5b3.811.6-
5h8.5--
Doxorubicin0.220.140.23
5-FU21.014.118.4

The study demonstrated that compounds like 5a and 5b not only exhibited potent activity against cancer cells but also showed selective toxicity compared to normal cells, indicating their potential as targeted cancer therapies .

Antimicrobial Activity

Isoxazole derivatives have also been reported for their antimicrobial properties. A synthesis study evaluated various isoxazole compounds against a range of bacteria and fungi. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and moderate activity against Gram-negative strains .

Table 2: Antimicrobial Activity of Isoxazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli10
Compound CPseudomonas aeruginosa12

These findings suggest that modifications to the isoxazole structure can enhance antimicrobial efficacy, making them promising candidates for developing new antibiotics .

Other Biological Activities

In addition to anticancer and antimicrobial properties, isoxazoles have demonstrated various other biological activities:

  • Anti-inflammatory : Certain isoxazole derivatives have shown effectiveness in reducing inflammation markers in vitro.
  • Analgesic : Some compounds have been reported to alleviate pain in animal models, indicating potential use in pain management.
  • Antioxidant : Electrochemical studies revealed that isoxazole derivatives possess significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

Several case studies have explored the biological activity of specific isoxazole derivatives:

  • Indole-Isoxazole Hybrids : A study synthesized hybrids that demonstrated potent anticancer activity against liver cancer cells and showed selective toxicity towards cancerous cells over normal cells .
  • Green Synthesis Approaches : Research utilizing environmentally friendly methods for synthesizing isoxazoles has shown promising results in maintaining high yields while enhancing biological activities through optimized reaction conditions .

Q & A

Q. What advanced techniques characterize liquid crystalline properties?

  • Polarizing Optical Microscopy (POM) : Observe texture transitions (e.g., nematic to smectic phases).
  • Differential Scanning Calorimetry (DSC) : Measure phase transition temperatures.
  • X-ray Diffraction (XRD) : Determine molecular packing in mesophases .

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